HMN-176 - 173529-10-7

HMN-176

Catalog Number: EVT-287879
CAS Number: 173529-10-7
Molecular Formula: C20H18N2O4S
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMN-176 is an active metabolite of the synthetic antitumor compound HMN-214. HMN-176 shows potent cytotoxicity toward various human tumor cell lines, and in mitotic cells, it causes cell cycle arrest at M phase through the destruction of spindle polar bodies, followed by the induction of DNA fragmentation. However, no direct interactions of HMN-176 with tubulin are observed. Moreover, in animal models, it was observed that oral administration of the prodrug HMN-214 caused no significant nerve toxicity, a severe side effect often associated with microtubule binding agents such as Taxol and VCR.3 In Phase I clinical trials, HMN-214 has caused sensory neuropathy and ileus in some patients. However, the grade and frequency of these adverse effects were much lower than those of typical microtubule binding agents. As expected from the mechanism of action of HMN-214 (induction of G2-M arrest in dividing cells), the main adverse effect was neutropenia. (Source: CANCER RESEARCH 63, 6942–6947).
Synthesis Analysis

The synthesis of HMN-176 involves a multi-step process that typically begins with the precursor compound HMN-214. The synthesis can be outlined as follows:

  1. Starting Material: The synthesis starts from a stilbene derivative, which is modified through various chemical reactions.
  2. Functionalization: The introduction of a methoxybenzenesulfonyl group occurs via nucleophilic substitution, which is crucial for the biological activity of the compound.
  3. Oxidation: The final step involves oxidation to form the corresponding oxide derivative, yielding HMN-176.

The compound is usually dissolved in dimethyl sulfoxide at a concentration of 10 mM and stored at 4°C in the dark to maintain stability before use in biological assays .

Molecular Structure Analysis

HMN-176 features a complex molecular structure characterized by:

  • Core Structure: The stilbene backbone, which is essential for its biological activity.
  • Substituents: The presence of a methoxybenzenesulfonyl group enhances its solubility and interaction with biological targets.
  • Geometric Configuration: The E configuration around the double bond indicates specific spatial arrangements critical for its activity.

The molecular weight of HMN-176 is approximately 317.38 g/mol, and its structure can be represented by the following chemical formula:

C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S

This structure allows HMN-176 to interact effectively with cellular components, particularly in disrupting microtubule dynamics during cell division .

Chemical Reactions Analysis

HMN-176 participates in several key chemical reactions that contribute to its pharmacological effects:

  1. Inhibition of Microtubule Assembly: HMN-176 disrupts microtubule dynamics by inhibiting centrosome-mediated microtubule assembly, leading to the formation of multipolar spindles during mitosis .
  2. Transcriptional Regulation: It downregulates the expression of multidrug resistance genes such as MDR1 by inhibiting transcription factors like NF-Y, which bind to specific DNA sequences in the promoter region .
  3. Cell Cycle Arrest: The compound induces G2-M phase arrest in cancer cells by altering polo-like kinase localization without directly inhibiting its activity .

These reactions illustrate how HMN-176 not only acts as a cytotoxic agent but also modulates gene expression pathways critical for drug resistance.

Mechanism of Action

The mechanism of action of HMN-176 is multifaceted:

  1. Microtubule Disruption: By interfering with microtubule assembly, HMN-176 causes mitotic spindle abnormalities, leading to prolonged mitosis and eventual cell death .
  2. Gene Expression Modulation: HMN-176 inhibits NF-Y binding to the MDR1 promoter, reducing MDR1 mRNA levels and restoring sensitivity to chemotherapeutic agents like Adriamycin .
  3. Cell Cycle Regulation: It alters the spatial distribution of polo-like kinase, affecting cell cycle progression without directly inhibiting its kinase activity .

These mechanisms collectively contribute to its potential effectiveness as an anticancer agent.

Physical and Chemical Properties Analysis

HMN-176 exhibits several notable physical and chemical properties:

These properties are crucial for formulating effective therapeutic regimens and ensuring bioavailability during clinical applications .

Applications

HMN-176 shows promise in various scientific applications:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being investigated for use against multidrug-resistant tumors, particularly ovarian cancer models .
  2. Research Tool: As a microtubule-disrupting agent, it serves as a valuable tool for studying cell division mechanics and spindle assembly checkpoint dynamics.
  3. Combination Therapy: Potentially used in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines by restoring sensitivity through gene expression modulation .
Introduction to HMN-176 in Anticancer Research

Historical Context and Development as a Therapeutic Agent

HMN-176 ((E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole} 1-oxide) emerged from systematic efforts to develop sulfonamide derivatives with improved anticancer properties. Early preclinical studies in the 2000s demonstrated its potent cytotoxicity against diverse human tumor cell lines, with IC50 values in the nanomolar range [7]. Unlike conventional microtubule-targeting agents (e.g., taxanes, vinca alkaloids), HMN-176 exhibited broad-spectrum activity while maintaining low cross-resistance indices (<14.3) against drug-resistant models, including cisplatin-resistant, adriamycin-resistant, and multidrug-resistant (MDR) cell lines [7] [1]. This pharmacological profile stimulated significant interest in its clinical translation. The compound progressed through preclinical validation using human tumor colony-forming assays (HTCA), where it demonstrated concentration-dependent activity across 132 primary tumor specimens. At 10 µg/ml, it achieved 71% response rates (25/35 assessable specimens), with notable efficacy in breast (75%), non-small cell lung (67%), and ovarian (57%) cancers [1] [5]. These ex vivo results positioned HMN-176 as a compelling candidate for clinical evaluation targeting solid tumors.

Table 1: Anticancer Activity of HMN-176 in Human Tumor Specimens

Tumor TypeConcentration (µg/ml)Response Rate (%)Assessable Specimens (n)
Overall0.13234
Overall1.06234
Overall10.07135
Breast1.0758
NSCLC*10.0676
Ovarian10.0577

*Non-small cell lung cancer [1] [5]

Structural and Functional Relationship to Prodrug HMN-214

HMN-214 ({(E)-4-(2-(N-((4-methoxyphenyl)sulfonyl)acetamido)styryl)pyridine 1-oxide}) serves as an orally bioavailable prodrug of HMN-176, designed to overcome the poor pharmacokinetic properties of the active metabolite. Chemically, HMN-214 contains an N-acetyl modification that undergoes rapid deacetylation in vivo to generate HMN-176 [2] [6]. Pharmacokinetic studies in phase I trials revealed dose-proportional increases in the area under the curve (AUC) of HMN-176 following oral HMN-214 administration, with no accumulation observed during repeated dosing [2]. This predictable conversion enabled reliable systemic exposure to the active compound. The prodrug strategy significantly enhanced therapeutic applicability, particularly for chronic dosing regimens, as evidenced by antitumor activity in xenograft models of lung, pancreatic, and prostate cancers [6] [7]. Structural optimization focused on maintaining the bioactive (E)-stilbene configuration critical for target engagement while improving absorption characteristics.

Role in Targeting Mitotic Machinery and Chemoresistance Pathways

HMN-176 disrupts mitosis through a dual mechanism centered on polo-like kinase 1 (PLK1) and centrosomal functions. As a PLK1-interacting agent, it alters the kinase’s subcellular spatial localization, preventing its recruitment to centrosomes and kinetochores [3] [4]. This inhibits PLK1-mediated phosphorylation events essential for spindle assembly, chromosome segregation, and mitotic exit. Crucially, HMN-176 acts as a first-in-class centrosome inhibitor by blocking γ-tubulin-dependent microtubule nucleation from centrosomes without affecting tubulin polymerization per se [3]. In Spisula oocyte models and human somatic cells, this led to aberrant multipolar spindles and G2/M arrest [3].

Additionally, HMN-176 modulates chemoresistance pathways by downregulating MDR1 expression through inhibition of transcription factor NF-Y binding [7]. cDNA microarray analyses revealed upregulation of tissue inhibitor of metalloproteinases (TIMP) genes in ovarian carcinoma cells (A2780 and A2780cp lines), suggesting extracellular matrix remodeling contributes to its ability to overcome drug resistance [1] [5]. These complementary actions—mitotic disruption and chemosensitization—underscore its therapeutic potential in refractory malignancies.

Table 2: Differential Gene Expression Induced by HMN-176 (0.1 µg/ml)

Cell LineKey Upregulated GenesFunctional Consequence
A2780 (sensitive)TIMP1, TIMP2Inhibition of metastasis
A2780cp (resistant)TIMP1, TIMP2Reversal of chemoresistance

Properties

CAS Number

173529-10-7

Product Name

HMN-176

IUPAC Name

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+

InChI Key

MYEJOKLXXLVMPR-STNHEDLKSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-4-((2-N-(4-methoxybenzenesulfonyl)amino)stilbazole)1-oxide
HMN-176

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.